2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H12F3N3O3 and its molecular weight is 303.241. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Optimization
The compound has been used in the synthesis of various pharmaceuticals, demonstrating its versatility as a building block in organic chemistry. For example, it has been employed in the discovery of inhibitors for soluble epoxide hydrolase, where its structural components were critical for achieving high potency and selectivity against the target enzyme. This showcases the compound's application in the design of therapeutic agents with specific biological targets (Thalji et al., 2013).
Antimicrobial Activity
Research involving the compound has also extended to the development of novel antimicrobial agents. For instance, its derivatives have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis, indicating its potential application in the treatment of tuberculosis (Shindikar & Viswanathan, 2005).
Metabolic Studies
The compound has been subject to metabolic studies to understand its pharmacokinetics and excretion profiles in different species, including rats, dogs, and humans. Such studies are essential for drug development, providing insights into the metabolism of potential pharmaceutical compounds and their suitability for further development (Sharma et al., 2012).
Material Science
Beyond its biomedical applications, the compound has also found use in the field of material science. For example, it has been utilized in the synthesis of coordination polymers with potential applications in photoluminescence. This highlights the compound's utility in creating materials with specific optical properties, which could be useful in sensors or other photonic devices (Yu et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
For instance, some compounds have been found to develop a bidentate interaction with a critical asparagine residue, which improved potency .
Biochemical Pathways
Compounds with similar structures have been found to affect various cellular functions including cell proliferation, growth, and differentiation .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-oxo-4-pyridin-3-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O3/c13-12(14,15)8-21-11(20)17-4-5-18(10(19)7-17)9-2-1-3-16-6-9/h1-3,6H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBBRMCSSEXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC(F)(F)F)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.